molecular formula C26H32FN3O3S B2573140 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892781-03-2

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2573140
CAS No.: 892781-03-2
M. Wt: 485.62
InChI Key: BNTRKEBSOSXSQL-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline core.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Sulfonyl-Containing Compounds: Molecules with sulfonyl groups attached to different cores.

    Piperazine Derivatives: Compounds with piperazine moieties but different core structures.

Uniqueness

The uniqueness of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-5-9-28-10-12-30(13-11-28)23-16-22-20(15-21(23)27)26(31)25(17-29(22)6-2)34(32,33)24-14-18(3)7-8-19(24)4/h7-8,14-17H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTRKEBSOSXSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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